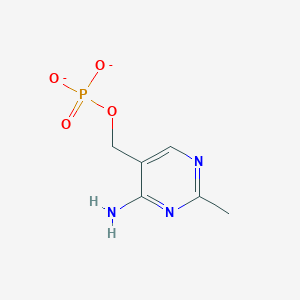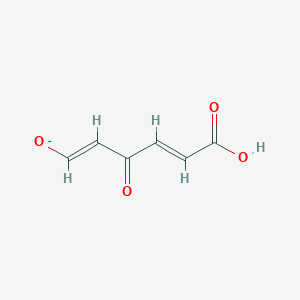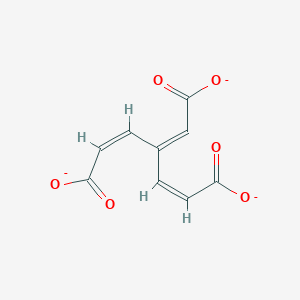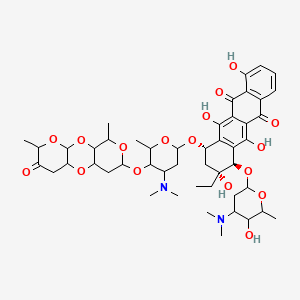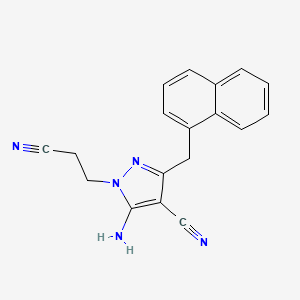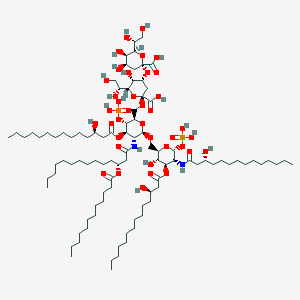
(KDO)2-(lauroyl)-lipid IVA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(KDO)2-(lauroyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional dodecanoyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-(lauroyl)-lipid IVA(6-).
Scientific Research Applications
Role in Lipid A Biosynthesis
(KDO)2-(lauroyl)-lipid IVA plays a significant role in the biosynthesis of lipid A, a crucial component of the bacterial outer membrane. The enzyme MsbB acylates (KDO)2-(lauroyl)-lipid IVA with myristate during lipid A biosynthesis. This process is essential for the formation of lipid A, which is a potent endotoxin and can cause septic shock in gram-negative bacteria (Murray et al., 2001). Additionally, the presence of (KDO)2-(lauroyl)-lipid IVA is critical for maintaining the optimal outer membrane fluidity, especially under cold shock conditions in Escherichia coli (Carty, Sreekumar, & Raetz, 1999).
Enzymatic Functions and Genetic Implications
Several studies have explored the enzymatic functions associated with (KDO)2-(lauroyl)-lipid IVA. For instance, the enzyme LpxL, found in Escherichia coli, transfers laurate from lauroyl-acyl carrier protein to (KDO)2-lipid IVA. This process is an essential step in the biosynthesis of lipid A (Six et al., 2008). Moreover, the transfer of laurate to lipid A and its precursors like lipid IVA is a distinctive characteristic in gram-negative bacteria, influencing their structural integrity and virulence (Goldman, Doran, & Capobianco, 1988).
Impact on Bacterial Growth and Cell Structure
The biosynthesis of lipopolysaccharide, involving (KDO)2-(lauroyl)-lipid IVA, is crucial for bacterial growth and cell structure. Mutations in genes responsible for its biosynthesis can lead to growth defects and morphological changes in bacteria such as Escherichia coli and Salmonella (Belunis, Clementz, Carty, & Raetz, 1995).
Structural and Physiological Implications
The acylation of lipid A with (KDO)2-(lauroyl)-lipid IVA is a critical determinant of the structure and function of lipopolysaccharides, influencing their interactions with host immune systems and contributing to the overall virulence of gram-negative bacteria. This highlights the importance of (KDO)2-(lauroyl)-lipid IVA in bacterial pathogenesis and host-pathogen interactions (Reynolds & Raetz, 2009).
properties
Product Name |
(KDO)2-(lauroyl)-lipid IVA |
|---|---|
Molecular Formula |
C96H176N2O38P2 |
Molecular Weight |
2028.4 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |
InChI Key |
JVUUYJGQIVCMIU-ZODGSCPMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



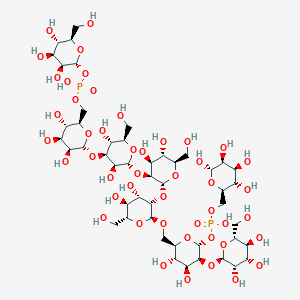
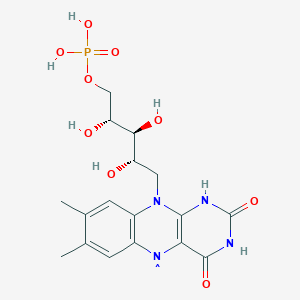
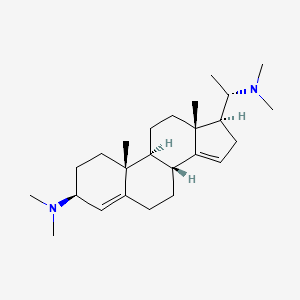
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
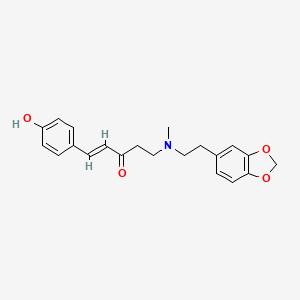
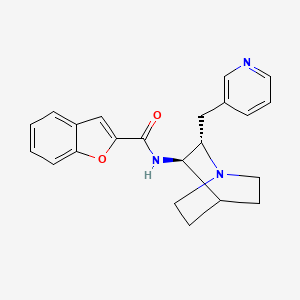
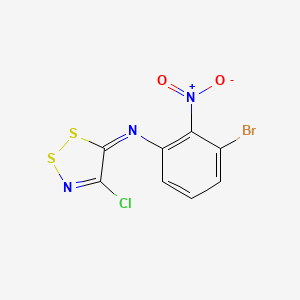
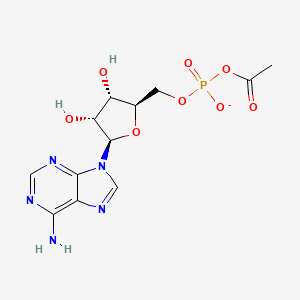
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
